1-[(2,4-dichlorophenyl)carbonyl]pyrrolidine
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Overview
Description
1-[(2,4-dichlorophenyl)carbonyl]pyrrolidine is an organic compound with the molecular formula C11H11Cl2NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a 2,4-dichlorobenzoyl group attached to the nitrogen atom of the pyrrolidine ring.
Preparation Methods
The synthesis of 1-[(2,4-dichlorophenyl)carbonyl]pyrrolidine typically involves the reaction of 2,4-dichlorobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-[(2,4-dichlorophenyl)carbonyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(2,4-dichlorophenyl)carbonyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenyl)carbonyl]pyrrolidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-[(2,4-dichlorophenyl)carbonyl]pyrrolidine can be compared with other similar compounds, such as:
1-(3,4-Dichlorobenzoyl)pyrrolidine: This compound has a similar structure but with chlorine atoms at different positions on the benzoyl group.
Pyrrolidine derivatives: Other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, have different functional groups attached to the pyrrolidine ring, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H11Cl2NO |
---|---|
Molecular Weight |
244.11g/mol |
IUPAC Name |
(2,4-dichlorophenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H11Cl2NO/c12-8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 |
InChI Key |
ZAFKOFQLWXRRPV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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